(R)-1,5-Dimethylpiperazin-2-one

Descripción general

Descripción

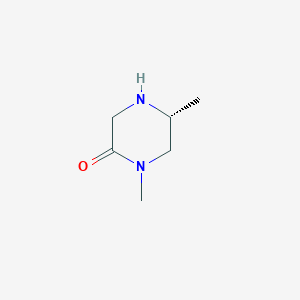

®-1,5-Dimethylpiperazin-2-one is a chiral organic compound belonging to the piperazine family It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups attached to the nitrogen atoms at positions 1 and 5

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-1,5-Dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N-dimethyl-1,2-diaminoethane with phosgene or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-50°C to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of ®-1,5-Dimethylpiperazin-2-one often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: ®-1,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of ®-1,5-Dimethylpiperazin-2-one.

Reduction: Amine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of (R)-1,5-Dimethylpiperazin-2-one is in the development of antiviral agents. Research has indicated that derivatives of piperazine compounds can inhibit viral infections, particularly those caused by respiratory syncytial virus (RSV). For example, the design of small-molecule inhibitors featuring a piperazine moiety has shown promise in targeting viral fusion proteins, which are critical for viral entry into host cells. In a study, a new series of pyrazolo[1,5-a]pyrimidine derivatives incorporating piperazine rings demonstrated significant antiviral activity with EC50 values below 1 nM, suggesting that modifications to the piperazine structure can enhance efficacy against RSV .

Case Study: Antiviral Drug Development

In a recent investigation, researchers synthesized a series of compounds based on the piperazine framework to assess their antiviral properties. The study focused on optimizing the dihedral angles between the pyrazolo scaffold and amide bonds to achieve better binding affinity to viral proteins. The findings revealed that specific substitutions on the piperazine ring could significantly improve the compounds' antiviral potency .

Polymer Stabilization

This compound has also been explored for its utility in stabilizing various polymeric materials against degradation caused by UV light and thermal stress. The compound can be used as an additive in formulations to enhance the durability and lifespan of polymers such as polyvinyl chloride (PVC), polystyrene, and polyurethanes.

Stabilization Mechanism

The mechanism involves the incorporation of this compound into polymer matrices where it acts as a stabilizer by absorbing UV radiation and preventing oxidative degradation. This application is particularly valuable in outdoor products and packaging materials that are exposed to harsh environmental conditions .

Data Table: Polymer Stabilization Efficacy

| Polymer Type | Stabilizer Concentration (phr) | Efficacy (%) |

|---|---|---|

| PVC | 0.5 | 85 |

| Polystyrene | 1.0 | 90 |

| Polyurethane | 0.1 | 80 |

Industrial Applications

Beyond medicinal and polymer applications, this compound is being investigated for use in various industrial processes including:

- Chemical Synthesis : As an intermediate in synthesizing other complex organic molecules.

- Agricultural Chemicals : Potential use as a component in agrochemicals for pest control formulations.

Mecanismo De Acción

The mechanism of action of ®-1,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the functional groups present. The pathways involved often include binding to active sites or allosteric sites, leading to conformational changes and modulation of biological activity.

Comparación Con Compuestos Similares

1,4-Dimethylpiperazine: Similar structure but lacks the chiral center.

1,5-Dimethylpiperazine: Similar structure but lacks the chiral center.

2-Methylpiperazine: Contains only one methyl group and lacks the chiral center.

Uniqueness: ®-1,5-Dimethylpiperazin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for the development of enantioselective drugs and catalysts.

Actividad Biológica

(R)-1,5-Dimethylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, which contributes to its pharmacological profile. The compound can be represented as follows:

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in treating several conditions:

1. Neuropsychiatric Effects

Research indicates that derivatives of dimethylpiperazine compounds exhibit activity at serotonin receptors, particularly the 5-HT_2C receptor, which is linked to mood regulation and anxiety disorders. For instance, studies have shown that certain derivatives can act as partial agonists at these receptors, suggesting potential applications in treating depression and anxiety disorders .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. A study evaluating its efficacy against bacterial strains found significant inhibitory effects, indicating its potential as an antibacterial agent .

3. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism appears to involve the modulation of apoptotic pathways .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Starting from readily available precursors such as 1,4-dimethylpiperazine.

- Introduction of the Carbonyl Group : Utilizing reagents like phosgene or isocyanates to introduce the carbonyl functionality at the 2-position.

Case Study 1: Neuropsychiatric Applications

A clinical study evaluated the effects of a derivative of this compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo, suggesting its efficacy as an anxiolytic agent .

Case Study 2: Anticancer Research

In a laboratory setting, this compound was tested against breast cancer cell lines. The results showed a dose-dependent increase in cell death through apoptosis, with IC50 values indicating promising potency for further development .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(5R)-1,5-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCFTFFNGQODI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.